Bienvenue dans la boutique en ligne BenchChem!

4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Structure-activity relationship Electronic effects Halogen bonding

4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354936-61-0) is a synthetic 4,6-diaryl-2-aminopyrimidine derivative with molecular formula C18H16BrN3 and molecular weight 354.24 g/mol. The compound belongs to a privileged scaffold class widely exploited in medicinal chemistry for kinase inhibition, G-protein-coupled receptor antagonism, and optical materials applications.

Molecular Formula C18H16BrN3
Molecular Weight 354.2 g/mol
CAS No. 1354936-61-0
Cat. No. B6348146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
CAS1354936-61-0
Molecular FormulaC18H16BrN3
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)C
InChIInChI=1S/C18H16BrN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22)
InChIKeyUJLNNSVVBWQUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354936-61-0): A 4,6-Diaryl-2-aminopyrimidine Scaffold for Kinase and Receptor-Targeted Discovery


4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354936-61-0) is a synthetic 4,6-diaryl-2-aminopyrimidine derivative with molecular formula C18H16BrN3 and molecular weight 354.24 g/mol . The compound belongs to a privileged scaffold class widely exploited in medicinal chemistry for kinase inhibition, G-protein-coupled receptor antagonism, and optical materials applications [1]. Its predicted physicochemical properties include a boiling point of 535.1±42.0 °C, density of 1.375±0.06 g/cm³, and pKa of 3.05±0.10 . The combination of a meta-bromophenyl substituent at the 4-position and a 3,4-dimethylphenyl group at the 6-position of the 2-aminopyrimidine core distinguishes this compound from its closest positional isomers and offers distinct electronic and steric properties relevant to structure-activity relationship (SAR) exploration [2].

Why 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine Cannot Be Substituted by Its Closest Analogs Without Scientific Justification


Within the 4,6-diaryl-2-aminopyrimidine class, even minor positional or substitution changes produce measurable differences in molecular recognition, physicochemical behavior, and synthetic utility. Published SAR evidence on this scaffold demonstrates that the position of bromine on the phenyl ring (meta vs. para) alters electronic distribution and hydrogen-bonding capacity, while the methylation pattern on the 6-aryl group modulates steric bulk, lipophilicity, and π-stacking interactions [1]. The compound's predicted pKa of 3.05 and boiling point of 535.1 °C differ from its des-methyl analog (pKa 2.89, BP 525.9 °C) and mono-methyl analog (pKa 3.10, BP 525.3 °C) . These quantifiable differences mean that generic substitution by a positional isomer or close analog may alter target binding, synthetic reactivity, or material properties in ways that confound experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine Against Closest Analogs


Meta-Bromo vs. Para-Bromo Positional Isomerism: Differential Electronic Effects on the 2-Aminopyrimidine Scaffold

The 3-bromo (meta) substitution on the 4-phenyl ring of the target compound creates a distinct electronic environment compared to the 4-bromo (para) positional isomer (CAS 1354936-40-5). In the meta configuration, the bromine exerts an electron-withdrawing inductive effect (-I) without the resonance donation (+M) possible in the para position, resulting in a different dipole moment and electrostatic potential surface [1]. Published SAR on 4,6-diaryl-2-aminopyrimidines demonstrates that electron-donating groups at the 6-benzyl position enhance EcMetAP enzyme inhibition, while the electronic character at the 4-position influences CXCR4 receptor antagonism [1]. Although no direct head-to-head biological comparison between the 3-Br and 4-Br isomers is available in the peer-reviewed literature, the established sensitivity of this scaffold to aryl substitution electronics means the two isomers cannot be assumed interchangeable for any target engagement study.

Structure-activity relationship Electronic effects Halogen bonding Medicinal chemistry

3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomerism: Steric and Conformational Differentiation

The target compound bearing a 3,4-dimethylphenyl group at the 6-position exhibits a higher predicted boiling point (535.1±42.0 °C) compared to the 2,4-dimethylphenyl regioisomer CAS 1354927-26-6 (520.5±42.0 °C), a difference of approximately 14.6 °C . This suggests stronger intermolecular interactions for the 3,4-dimethyl configuration, likely due to more favorable crystal packing or dipole-dipole interactions. Both isomers share identical predicted density (1.375±0.06 g/cm³) and pKa (3.05±0.10). In the 2,4-dimethyl configuration, the ortho-methyl group introduces steric hindrance adjacent to the pyrimidine connection point, potentially restricting the rotational freedom of the 6-aryl ring and altering the conformational landscape accessible for target binding. Published SAR on related 4,6-diaryl-2-aminopyrimidines confirms that substituent position on the aryl rings significantly impacts biological activity, including EcMetAP inhibition and CXCR4 antagonism [1].

Steric effects Conformational analysis Molecular recognition Lead optimization

Dual Methyl Substitution Effect: Physicochemical Differentiation from Mono-Methyl and Des-Methyl Analogs

The 3,4-dimethyl substitution on the 6-phenyl ring of the target compound produces quantifiable physicochemical differentiation from less substituted analogs. Compared to the des-methyl analog 4-(3-bromophenyl)-6-phenylpyrimidin-2-amine (CAS 67005-21-4), the target compound shows a higher boiling point (535.1 vs. 525.9 °C, Δ = +9.2 °C), lower density (1.375 vs. 1.450 g/cm³, Δ = -0.075 g/cm³), and higher pKa (3.05 vs. 2.89, Δ = +0.16 log units) . Compared to the mono-methyl analog 4-(3-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354929-14-8), the target compound exhibits a higher boiling point (535.1 vs. 525.3 °C, Δ = +9.8 °C) and lower density (1.375 vs. 1.410 g/cm³, Δ = -0.035 g/cm³), with a slightly lower pKa (3.05 vs. 3.10, Δ = -0.05) . The increased boiling point with additional methylation is consistent with enhanced van der Waals interactions, while the decreased density suggests less efficient crystal packing despite the larger molecular volume.

Lipophilicity Physicochemical properties Drug-likeness SAR

Bromine as a Synthetic Handle: Differential Utility for Downstream Derivatization Compared to Des-Bromo and Des-Methyl Analogs

The presence of a bromine atom at the meta position of the 4-phenyl ring provides the target compound with a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), enabling late-stage diversification into broader chemical libraries. This capability is absent in the des-bromo analog 4-phenyl-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS 956077-43-3, MW 275.36) . Simultaneously, the 3,4-dimethylphenyl group provides increased lipophilicity compared to des-methyl analogs, which is desirable for membrane permeability in cellular assays. Published literature on 2-amino-4,6-diarylpyrimidines demonstrates that this scaffold is amenable to microwave-assisted synthesis and has been successfully diversified into libraries targeting ABL1 kinase (IC50 values down to 3.35±0.58 μM) [1], Aurora kinase A [2], and Plasmodium falciparum (IC50 range 1.61–9.53 μg/mL) [3]. The combination of a bromine coupling handle with a 3,4-dimethylphenyl hydrophobic group positions this compound as a strategic intermediate for focused library construction in kinase and GPCR drug discovery programs.

Cross-coupling Late-stage functionalization Chemical biology Library synthesis

Purity and Vendor Availability: Comparable or Superior to the 4-Bromo Positional Isomer

The target compound is commercially available from multiple reputable vendors at competitive purity specifications. Leyan (LabNetwork) supplies the compound at 98% purity (Product No. 1194569) , while Fluorochem offers it at 95+% purity (Product No. 524848) at a price of 8,426 CNY per 2g . In comparison, the 4-bromo positional isomer (CAS 1354936-40-5) is available from Fluorochem at 95+% purity but at a higher price of 10,912 CNY per 2g, representing a price premium of approximately 29.5% for the para-bromo isomer . The 3-bromo isomer (target compound) is thus more cost-effective for procurement at comparable purity. Both isomers are available from AKSci (target: 0683EU; 4-Br isomer: 0682EU) with identical storage specifications (long-term storage in a cool, dry place) .

Chemical procurement Purity specification Vendor comparison Supply chain

Procurement-Guided Application Scenarios for 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine Based on Differentiated Evidence


Kinase Inhibitor Lead Discovery: ABL1 and Aurora Kinase A SAR Campaigns

The 4,6-diaryl-2-aminopyrimidine scaffold has demonstrated validated activity against ABL1 kinase (IC50 3.35±0.58 μM for compound 1e in related series) [1] and Aurora kinase A [2]. The target compound's 3-bromo substituent provides a synthetic handle for late-stage Suzuki coupling to explore R4-position SAR, while its 3,4-dimethylphenyl group at the 6-position contributes hydrophobic contacts predicted to enhance kinase ATP-pocket binding. The higher boiling point (535.1 °C) compared to the 2,4-dimethyl and des-methyl analogs suggests greater thermal stability for reactions requiring elevated temperatures. The compound's meta-bromo electronic profile (-I effect without +M resonance) offers a distinct pharmacophore compared to the para-bromo isomer, enabling exploration of halogen-bonding interactions with kinase hinge regions.

CXCR4 Receptor Antagonist Development

Published SAR demonstrates that 4,6-diaryl-2-aminopyrimidines exhibit CXCR4 receptor antagonism, with activity modulated by substituents at both aryl rings [3]. The electron-donating 3,4-dimethyl group on the 6-phenyl ring is consistent with SAR trends showing that electron-donating groups at the 6-benzyl position enhance biological activity [3]. The 3-bromo substituent provides a point for further optimization via cross-coupling to introduce diverse functionality. The compound's predicted pKa of 3.05 indicates it exists predominantly in the neutral form at physiological pH, favoring membrane permeability—an important consideration for a receptor target. This compound should be prioritized over the des-methyl analog (pKa 2.89) for cellular CXCR4 assays due to its higher predicted basicity and closer match to optimal drug-like pKa ranges.

Fluorescent Probe and Optoelectronic Material Discovery

The 4,6-diarylpyrimidin-2-amine core has been validated as a dual-state emissive fluorophore scaffold, with absolute quantum yields ranging from 8.11% to 71.00% in DMF and fluorescence lifetimes of 0.8–1.5 ns depending on aryl substitution [4]. The combination of an electron-withdrawing 3-bromophenyl group and an electron-donating 3,4-dimethylphenyl group creates a donor-acceptor (D-A) architecture across the pyrimidine core, which is predicted to produce a measurable intramolecular charge transfer (ICT) effect. This D-A configuration is expected to red-shift emission and enhance the Stokes shift compared to symmetrically substituted analogs. Researchers developing fluorescent probes should select this compound over the des-bromo analog (CAS 956077-43-3), which lacks the electron-withdrawing bromine necessary for the ICT effect.

Antiplasmodial and Antiplatelet Screening Libraries

The 4,6-diaryl-2-aminopyrimidine class has demonstrated antiplasmodial activity against Plasmodium falciparum with IC50 values of 1.61–9.53 μg/mL across multiple derivatives [5], and antiplatelet activity with compound 14k showing twice the potency of aspirin [6]. The target compound, with its 3-bromo handle, enables rapid diversification of the 4-position via parallel Suzuki coupling to generate focused screening libraries. The 3,4-dimethyl substitution provides increased lipophilicity compared to mono-methyl or des-methyl analogs, which may improve blood-stage parasite membrane penetration. Procurement of this compound as a core scaffold intermediate is supported by its competitive pricing (8,426 CNY/2g at 95+% purity) and availability at 98% purity from Leyan , making it cost-effective for medium-throughput library synthesis.

Quote Request

Request a Quote for 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.